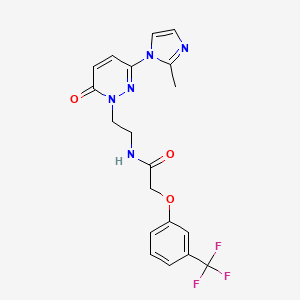![molecular formula C16H28N6O2S B2783224 4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2380096-17-1](/img/structure/B2783224.png)
4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N,N-dimethylpiperidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a pyrimidine ring substituted with a cyclopropyl group and a dimethylamino group
Métodos De Preparación
The synthesis of 4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. Common synthetic routes include:
Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidine ring.
Dimethylamination: Addition of the dimethylamino group to the pyrimidine ring.
Sulfonamide Formation: Reaction of the piperidine ring with sulfonyl chloride to form the sulfonamide group.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other pyrimidine derivatives with different substituents. For example:
4-[Cyclopropyl-[6-(methylamino)pyrimidin-4-yl]amino]-N,N-dimethylpiperidine-1-sulfonamide: Similar structure but with a methylamino group instead of a dimethylamino group.
4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of 4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N,N-dimethylpiperidine-1-sulfonamide.
Propiedades
IUPAC Name |
4-[cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O2S/c1-19(2)15-11-16(18-12-17-15)22(13-5-6-13)14-7-9-21(10-8-14)25(23,24)20(3)4/h11-14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVMEWOGFTYCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCN(CC3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate](/img/structure/B2783143.png)
![2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2783146.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one](/img/structure/B2783147.png)
![2-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2783148.png)
![(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoate](/img/structure/B2783149.png)
![10-amino-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaperhydroepino[1,2-h]puri ne-2,4-dione](/img/structure/B2783150.png)
![N-(4-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2783153.png)
![N-methyl-N-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783154.png)


![Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2783159.png)

![1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B2783162.png)

